molecular formula C12H9F3N6 B10755087 4-(pyrazolo[1,5-b]pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine CAS No. 551919-59-6

4-(pyrazolo[1,5-b]pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Cat. No.: B10755087
CAS No.: 551919-59-6
M. Wt: 294.24 g/mol
InChI Key: JOSDAWJORYYQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW683003X is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and its potential therapeutic applications. The compound’s structure and reactivity make it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of GW683003X involves several steps, each requiring specific conditions to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve:

    Solid-phase reaction synthesis: This method requires high reaction temperatures and extended reaction times. It is often used for its ability to produce homogeneous chemical compositions.

    Alcohol salt hydrolysis: This method can produce high-purity powders but is less commonly used due to the high cost and difficulty in obtaining raw materials.

    Sol-gel method: This technique involves the transition of a system from a liquid “sol” into a solid “gel” phase. It is known for producing materials with high purity and uniform particle size.

    Chemical co-precipitation: This method allows for molecular-level mixing and can produce powders with excellent performance characteristics.

Chemical Reactions Analysis

GW683003X undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: In this reaction, GW683003X gains electrons, typically in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

GW683003X has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which GW683003X exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are often mediated through the activation or inhibition of signaling pathways, such as the AKT and STAT3 pathways .

Comparison with Similar Compounds

GW683003X can be compared with other similar compounds to highlight its uniqueness:

The uniqueness of GW683003X lies in its specific molecular structure and the particular pathways it affects, making it a valuable compound for targeted research and applications.

Properties

CAS No.

551919-59-6

Molecular Formula

C12H9F3N6

Molecular Weight

294.24 g/mol

IUPAC Name

4-pyrazolo[1,5-b]pyridazin-3-yl-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H9F3N6/c13-12(14,15)7-17-11-16-5-3-9(20-11)8-6-19-21-10(8)2-1-4-18-21/h1-6H,7H2,(H,16,17,20)

InChI Key

JOSDAWJORYYQIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2N=C1)C3=NC(=NC=C3)NCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.